Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2’-oxospiro[indane-2,3’-pyrrolidine]-4-carboxylate is a spirocyclic compound that features a unique structure combining an indane and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2’-oxospiro[indane-2,3’-pyrrolidine]-4-carboxylate typically involves a multi-step process. One common method is the three-component 1,3-dipolar cycloaddition reaction. This reaction involves the condensation of isatins with sarcosine to generate azomethine ylides, which then react with dipolarophiles such as trans-1,2-dibenzoylethylene under conventional heating . This method provides high regioselectivity and stereoselectivity, yielding the desired spirocyclic compound in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-oxospiro[indane-2,3’-pyrrolidine]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 2’-oxospiro[indane-2,3’-pyrrolidine]-4-carboxylate has several scientific research applications:
- **Biology
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 2'-oxospiro[1,3-dihydroindene-2,3'-pyrrolidine]-4-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-18-12(16)10-4-2-3-9-7-14(8-11(9)10)5-6-15-13(14)17/h2-4H,5-8H2,1H3,(H,15,17) |
InChI Key |
YWOFECZCSBWQDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CC3(C2)CCNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.